12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Overview

Description

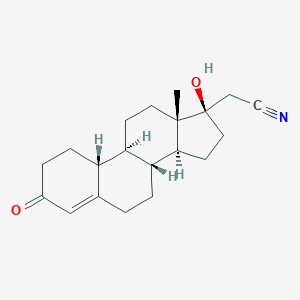

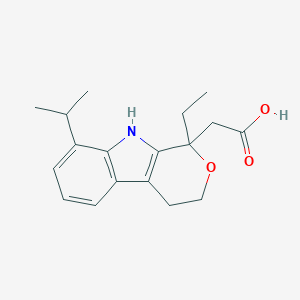

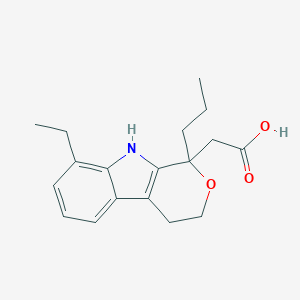

12alpha-Hydroxy-3-oxo-5beta-cholan-24-Oic acid, also known as 3-dehydrodeoxycholic acid or (5b, 12a)-12-hydroxy-3-oxocholan-24-Oate, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into 3-oxodeoxycholoyl-CoA.

This compound is a 3-oxo-5beta-steroid that is 7-deoxycholic acid in which the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone. It has a role as a human metabolite. It is a bile acid, a monohydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It is a conjugate acid of a 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate.

Mechanism of Action

Target of Action

3-Oxodeoxycholic acid, also known as 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid or 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a secondary bile acid . It is a metabolite of deoxycholic acid in Clostridium perfringens, a bacteria found in the intestines of mammals

Mode of Action

It is suggested that bacterial epimerization of the 3 hydroxy (3 oh) group occurs through 3 oxo intermediates .

Biochemical Pathways

3-Oxodeoxycholic acid is involved in the biosynthesis of iso-bile acids, a prominent class of microbiota-derived bile acids . This pathway detoxifies deoxycholic acid and thus favors the growth of the keystone genus Bacteroides . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as lithocholic acid (LCA), deoxycholic acid (DCA), and their derivatives .

Pharmacokinetics

It is known that this compound is a solid and is slightly soluble in chloroform and methanol .

Result of Action

It is known that various secondary bile acids, possibly including 3-oxodeoxycholic acid, are ligands for the farnesoid x receptor (fxr), the liver x receptor (lxr), the g protein–coupled receptor tgr5 and the vitamin d receptor and initiate a variety of signaling cascades relevant to metabolic and hepatic diseases .

Action Environment

The action of 3-oxodeoxycholic acid is influenced by the environment in the intestines of mammals, where it is produced by C. perfringens . The composition of the gut microbiota can be changed due to environmental factors such as diet and antibiotic intake . These changes can potentially influence the production and action of 3-oxodeoxycholic acid.

Biochemical Analysis

Biochemical Properties

3-oxodeoxycholic acid plays a significant role in biochemical reactions. It serves as a ligand for two significant nuclear receptors, FXR and LXR . These receptors are transcription factors responsible for regulating the expression of specific genes associated with vital metabolic processes .

Cellular Effects

When 3-oxodeoxycholic acid binds to FXR and LXR, it triggers their activation, initiating a series of molecular events . As a result, genes involved in cholesterol, bile acid, and glucose metabolism undergo upregulation, meaning their expression is increased . Simultaneously, genes associated with inflammation and lipid metabolism experience downregulation, leading to a decrease in their expression .

Molecular Mechanism

The molecular mechanism of 3-oxodeoxycholic acid involves orchestrating a cascade of gene regulation, influencing critical metabolic pathways . The activation of these nuclear receptors by the compound leads to the enhancement of cholesterol, bile acid, and glucose metabolism, while concurrently suppressing inflammation and lipid metabolism-related genes .

Properties

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUMZOAFCDOTRW-OVEHVULHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-01-7 | |

| Record name | (5β,12α)-12-Hydroxy-3-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID36RLU01B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12alpha-hydroxy-3-oxo-5beta-cholan-24-oic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.